molecular formula C11H13N3OS2 B10975334 (5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10975334
M. Wt: 267.4 g/mol
InChI Key: KBGWAVAOXVOEDJ-RUDMXATFSA-N
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Description

3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate thioamide and pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications .

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H13N3OS2/c1-7(2)14-10(15)9(17-11(14)16)4-8-5-12-13(3)6-8/h4-7H,1-3H3/b9-4+

InChI Key

KBGWAVAOXVOEDJ-RUDMXATFSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CN(N=C2)C)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2)C)SC1=S

Origin of Product

United States

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